![molecular formula C7H7BN2O2 B593859 1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid CAS No. 1312368-92-5](/img/structure/B593859.png)
1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid is a boronic acid derivative with the empirical formula C7H7BN2O2 and a molecular weight of 161.95 g/mol . This compound is part of a class of organic compounds known as pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring system. Boronic acids, including this compound, are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: The alkyne groups are introduced into the pyrrole ring through a Sonogashira cross-coupling reaction.
Cyclization: The cyclization of the intermediate compounds is catalyzed by gold, followed by further cyclization using sodium hydride (NaH).
Analyse Chemischer Reaktionen
1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it useful in different chemical environments.
Substitution Reactions: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrolopyridines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid has several scientific research applications:
Biology and Medicine: Derivatives of this compound have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors, which are important in cancer research. These inhibitors can block the signaling pathways that promote tumor growth and proliferation.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid, particularly its derivatives, involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration . By inhibiting these receptors, the compound can disrupt the signaling pathways that contribute to cancer progression. The molecular targets include the tyrosine kinase domains of FGFRs, which are essential for their activity .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolopyrazine Derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties, and are used in kinase inhibition.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit specific biological activities.
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-4,9,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWKGDSXFGALFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=C(C=C1)NC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717035 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridin-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312368-92-5 |
Source


|
| Record name | B-1H-Pyrrolo[3,2-b]pyridin-5-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312368-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
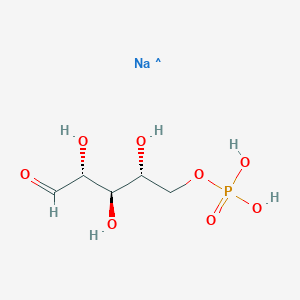
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride](/img/structure/B593778.png)


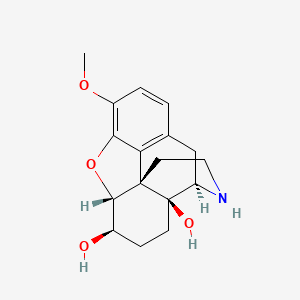
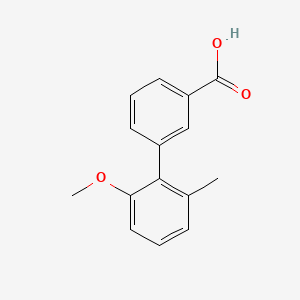
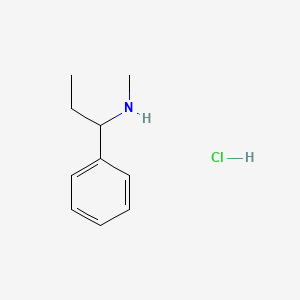
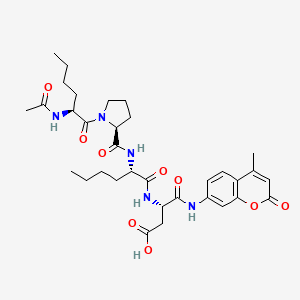
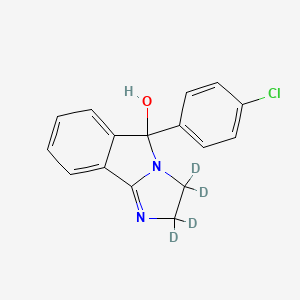

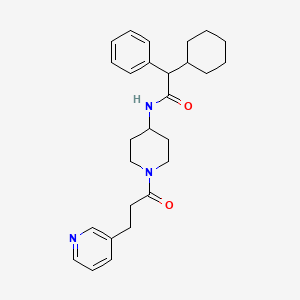
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)
